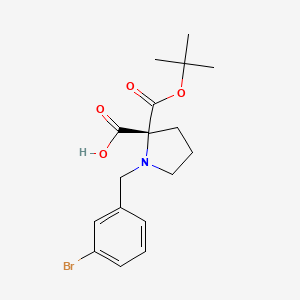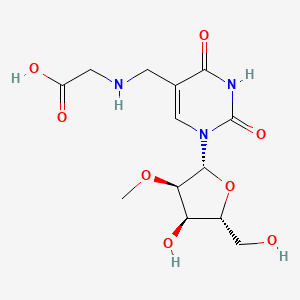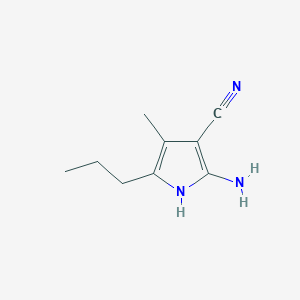![molecular formula C8H12N2O B12875209 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product can be isolated and purified through standard techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA(A) receptor agonist, preferentially activating delta-subunit-containing GABA(A) receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s ability to bind to these receptors and modulate their activity underpins its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol:
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: This compound is used in the synthesis of various inhibitors and has distinct chemical properties.
Uniqueness
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively activate certain GABA(A) receptor subtypes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8-7(4-9-11-8)5-10(6)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
DXRIOBCVWAQODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C)C=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)


